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Compound Focus: 2-Acetylbenzaldehyde

CAS No.: 24257-93-0

Cat. No.: S567194

Get Quote

Molecular Identification and Basic Data

For quick reference, here are the core identifiers and properties of 2-Acetylbenzaldehyde [1] [2] [3].

Property Value / Identifier

CAS Registry Number 24257-93-0 [1] [3]

Molecular Formula C₉H₈O₂ [1] [2] [3]

Molecular Weight 148.16 g/mol [1] [3]

IUPAC Name 2-Acetylbenzaldehyde [3]

Common Synonyms ortho-Acetylbenzaldehyde; 2-Formylacetophenone [2] [3]

InChI Key VDEAMZDXUCYOQJ-UHFFFAOYSA-N [4] [3]

SMILES CC(=O)C1=CC=CC=C1C=O [3]
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The available data provides insights into the compound's structure and photoreactivity, which are key to

understanding its behavior.

Structural Characteristics: 2-Acetylbenzaldehyde features a benzene ring with an aldehyde group
(CHO) and an acetyl group (C(=O)CH₃) in the ortho (1,2-) position relative to each other [3]. This

proximity creates steric hindrance and influences the molecule's conformation and electronic
properties [3].

Photoreactivity: A key point for comparison is its photo-reactivity. Under illumination, ortho-
acetylbenzaldehyde (oABA) undergoes a ring closure to form a lactone with high quantum yield [5].

This behavior is a significant distinction from its meta- and para-isomers, which are generally more
photostable [5]. The reaction is believed to involve a fast hydrogen transfer process following light

absorption [5].

Experimental Context and Methodological
Considerations

While full protocols for 2-acetylbenzaldehyde are not detailed in the results, the methodologies from studies

on similar compounds can inform your experimental design.

UV/Vis Spectroscopy: Studies on aromatic aldehydes like benzaldehyde and tolualdehydes are

typically conducted in the gas phase. Measurements are often performed in tubular cells using a
deuterium (D₂) lamp as a light source and a diode-array spectrometer or monochromator for detection

[6]. To prevent photodecomposition during analysis, a band-pass filter is sometimes used to block
high-energy UV light (e.g., below 240 nm) [6].

Ultrafast Spectroscopy: The femtochemical studies on ortho-disubstituted benzenes use ultrafast
laser techniques to trigger and probe photoreactions on a timescale of femtoseconds (10⁻¹⁵

seconds). This allows researchers to observe transient intermediates and characterize the detailed
mechanism of reactions like the lactone formation [5].

To help visualize the conceptual workflow for characterizing such a compound, the following diagram

outlines the key steps:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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